molecular formula C18H17N11O B3011889 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone CAS No. 2034242-74-3

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone

Cat. No.: B3011889
CAS No.: 2034242-74-3
M. Wt: 403.41
InChI Key: LCHZWTXQLWEWOL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including 1,2,4-triazole, pyridazine, piperazine, and tetrazole. Compounds containing these functional groups are often used in medicinal chemistry due to their diverse biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized via condensation reactions or cycloaddition reactions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic techniques like NMR and MS .

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

Research on pyridazinone derivatives and related chemical frameworks has led to the development of novel synthetic methodologies. For instance, the study by El-Gaby et al. (2003) explores the synthesis of thieno[2,3-c]pyridazines, pyrimido[4',5':4,5]thieno[2,3-c]pyridazines, and other related derivatives through condensation and cycloalkylation reactions, showcasing the versatility of pyridazinone scaffolds in generating diverse heterocyclic compounds (El-Gaby et al., 2003). This research underlines the potential for creating a wide range of biologically active molecules through innovative synthetic strategies.

Biological Applications and Pharmacological Potential

The presence of triazol, tetrazol, and pyridazinone moieties in a compound's structure suggests a broad spectrum of biological and pharmacological activities. For example, Malik and Khan (2014) investigated triazinyl derivatives for their anticonvulsant activities, highlighting the therapeutic potential of triazine derivatives in epilepsy management (Malik & Khan, 2014). Furthermore, compounds with pyridazinone structures have been explored for their analgesic and anti-inflammatory properties, as indicated by Gökçe et al. (2005), who synthesized arylpyridazinones with significant analgesic and anti-inflammatory activities without causing gastric ulcers, a common side effect of many anti-inflammatory drugs (Gökçe et al., 2005).

Antimicrobial and Antitumor Activities

The chemical versatility of compounds containing triazole, tetrazole, and pyridazinone groups also extends to antimicrobial and antitumor activities. Patel et al. (2011) synthesized new pyridine derivatives, including those with piperazine and benzothiazolyl motifs, showing variable and modest antimicrobial activities (Patel et al., 2011). Similarly, antitumor potentials have been identified in imidazotetrazine derivatives, as demonstrated by Stevens et al. (1984), which could inform research into the anticancer applications of related chemical structures (Stevens et al., 1984).

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its synthesis pathway, and investigation of its mechanism of action .

Properties

IUPAC Name

[3-(tetrazol-1-yl)phenyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N11O/c30-18(14-2-1-3-15(10-14)28-13-20-24-25-28)27-8-6-26(7-9-27)16-4-5-17(23-22-16)29-12-19-11-21-29/h1-5,10-13H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHZWTXQLWEWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N11O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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